LogP (Lipophilicity) Differentiation vs. Diethyl Benzylmalonate and Diethyl 2-(Benzyloxy)malonate
Diethyl 2-((benzyloxy)methyl)malonate exhibits a computed LogP (XLogP3) of 2.3, substantially lower than that of the structurally simpler diethyl benzylmalonate (ACD/LogP 4.22) [1] . This ~1.9 log unit difference reflects the polarizing influence of the ether oxygen within the benzyloxymethyl side chain and has direct implications for reverse-phase HPLC retention, liquid-liquid extraction efficiency, and predicted membrane permeability in downstream applications [1]. In comparison, diethyl 2-(benzyloxy)malonate (C14H18O5, MW 266.29 g/mol) has distinct physical properties (boiling point 363.8 °C at 760 mmHg, density 1.133 g/cm3) but does not carry the methylene spacer that defines the target compound .
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (computed); LogP = 1.94560 (alternative database value) |
| Comparator Or Baseline | Diethyl benzylmalonate (CAS 607-81-8): ACD/LogP = 4.22; Diethyl 2-(benzyloxy)malonate (CAS 5778-35-8): LogP not reported in comparable database |
| Quantified Difference | ΔLogP ≈ -1.9 vs. diethyl benzylmalonate |
| Conditions | Computed XLogP3 and ACD/LogP values from authoritative chemical databases; experimental conditions not specified |
Why This Matters
A lower LogP directly influences retention time in preparative HPLC purification and solvent partitioning behavior during workup, making this compound the preferred choice when facile separation from lipophilic reaction byproducts or unreacted starting materials is a critical process parameter.
- [1] Diethyl Benzyloxymethylmalonate — Computed Properties (XLogP3, PSA, Density, Boiling Point). Kuujia Chemical Database, CAS 5774-69-6. Available at: https://www.kuujia.com/cas-5774-69-6.html View Source
